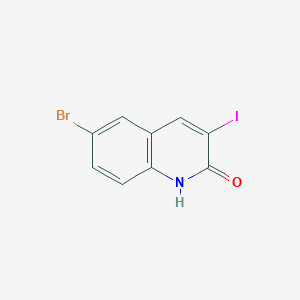

6-Bromo-3-iodoquinolinone

Description

Significance of Polyhalogenated Heterocycles in Synthetic Methodology Development

Polyhalogenated heterocyclic compounds are of paramount importance in modern organic synthesis. evitachem.comnih.gov The presence of multiple halogen atoms, often with differing reactivity, on a heterocyclic core provides a powerful tool for chemists to achieve selective and sequential functionalization. nih.gov This differential reactivity allows for the stepwise introduction of various substituents onto the heterocyclic framework, enabling the construction of highly complex and diverse molecular architectures from a single starting material. researchgate.netnih.gov The halogens serve as versatile synthetic handles for a wide array of transformations, most notably palladium-catalyzed cross-coupling reactions, which have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov

Historical Context of Quinolinone Chemistry in Contemporary Research

The quinoline (B57606) ring system was first identified in 1834 from coal tar. wikipedia.org The subsequent development of synthetic methods to construct the quinoline and quinolinone core has a rich history, with foundational named reactions such as the Combes, Conrad-Limpach, and Gould-Jacobs syntheses providing access to this important class of heterocycles. wikipedia.orgmdpi.com The Gould-Jacobs reaction, for instance, involves the condensation of an aniline (B41778) with an ethoxymethylenemalonate derivative followed by thermal cyclization. mdpi.comqeios.com

The quinolone (or quinolinone) era in medicinal chemistry began in 1962 with the discovery of nalidixic acid, a naphthyridine derivative that served as the lead compound for a new class of antibacterial agents. vcu.eduacs.org This discovery spurred extensive research into the synthesis and modification of the quinolinone scaffold. A significant breakthrough occurred in the late 1970s with the introduction of a fluorine atom at the C-6 position, which dramatically enhanced the antibacterial spectrum and potency, leading to the development of the highly successful fluoroquinolone antibiotics. mdpi.comacs.org Today, the quinolinone motif is found in a wide range of biologically active compounds, including anticancer, antiviral, and anti-inflammatory agents, underscoring the enduring importance of this heterocyclic system in contemporary research. chim.it

Structural Specificity of 6-Bromo-3-iodoquinolinone and its Foundational Research Implications

The compound this compound is a strategically designed synthetic intermediate that embodies the principles of regioselective functionalization. It exists as two principal isomers, 6-bromo-3-iodoquinolin-2(1H)-one and 6-bromo-3-iodoquinolin-4(1H)-one. The latter, in its N-alkylated form, has been the subject of significant synthetic exploration. researchgate.netnih.gov The key feature of this molecule is the presence of two different halogen atoms at positions that exhibit distinct electronic and steric environments.

The carbon-iodine bond is generally more reactive towards oxidative addition to a palladium(0) catalyst than the carbon-bromine bond. This difference in reactivity is the cornerstone of its utility, allowing for selective reactions at the C-3 position while leaving the C-6 bromine atom intact for subsequent transformations. nih.gov This built-in regioselectivity makes 1-alkyl-6-bromo-3-iodoquinolin-4(1H)-one an ideal platform for the sequential, one-pot synthesis of trisubstituted quinolinones, providing a rapid and efficient route to molecular diversity. researchgate.netnih.gov The ability to precisely control the introduction of different functional groups at specific positions is of immense value in the construction of libraries of complex molecules for drug discovery and materials science.

Structure

3D Structure

Properties

Molecular Formula |

C9H5BrINO |

|---|---|

Molecular Weight |

349.95 g/mol |

IUPAC Name |

6-bromo-3-iodo-1H-quinolin-2-one |

InChI |

InChI=1S/C9H5BrINO/c10-6-1-2-8-5(3-6)4-7(11)9(13)12-8/h1-4H,(H,12,13) |

InChI Key |

OUKSOELIBODFSY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Br)C=C(C(=O)N2)I |

Origin of Product |

United States |

Synthesis of the 6 Bromo 3 Iodoquinolinone Scaffold

The synthesis of the 6-bromo-3-iodoquinolinone core is a multi-step process that leverages established methods for quinolone construction followed by regioselective halogenation. A common strategy to access the 6-bromo-3-iodoquinolin-4(1H)-one scaffold begins with a substituted aniline (B41778). evitachem.comresearchgate.net

A typical synthetic sequence involves:

Cyclization: Reaction of a suitable aniline derivative, such as 4-bromoaniline (B143363), with diethyl ethoxymethylenemalonate or a similar reagent, followed by a high-temperature cyclization reaction, forms the initial quinolone ring. evitachem.comresearchgate.net The Gould-Jacobs reaction is a classic example of this type of transformation. mdpi.com

Bromination: If not already incorporated from the starting aniline, bromination at the C-6 position can be achieved. This position is often activated towards electrophilic substitution.

Iodination: The introduction of the iodine atom at the C-3 position is a key step. This can be accomplished through direct C-H iodination protocols. Radical-based iodination methods have been shown to be effective for the C-3 selective iodination of quinolines and quinolones. scispace.comrsc.org For instance, the use of molecular iodine in the presence of an oxidizing agent can achieve this transformation. smolecule.com

N-Alkylation (optional): For many subsequent reactions, the quinolinone nitrogen is alkylated to improve solubility and modify its electronic properties. researchgate.netnih.gov

A practical and general synthesis of 1-alkyl-6-bromo-3-iodoquinolin-4(1H)-ones has been described, which serves as the starting point for the subsequent cross-coupling reactions. researchgate.net

Reactivity and Transformation Chemistry of 6 Bromo 3 Iodoquinolinone

Halogen Atom Reactivity Profiles on the Quinolinone Core

The presence of both bromine and iodine on the quinolinone ring system gives rise to differential reactivity, which can be exploited for selective functionalization.

The reactivity of halogens on an aromatic ring is influenced by factors such as electronegativity and the strength of the carbon-halogen bond. In the case of 6-Bromo-3-iodoquinolinone, the iodine at the 3-position is generally more reactive towards certain transformations than the bromine at the 6-position. This is attributed to the weaker carbon-iodine bond compared to the carbon-bromine bond, making the iodine a better leaving group in many reactions.

In electrophilic aromatic substitution reactions, the incoming electrophile's position is directed by the existing substituents. However, for nucleophilic aromatic substitution (SNAr), the position of the leaving group is paramount. masterorganicchemistry.com The reactivity order for halogens as leaving groups in SNAr reactions is typically F > Cl > Br > I, which is counterintuitive to bond strength. This is because the rate-determining step is the initial attack of the nucleophile, which is accelerated by more electron-withdrawing halogens. masterorganicchemistry.com However, in the context of organometallic cross-coupling reactions, the reactivity order is reversed (I > Br > Cl > F), as the oxidative addition step is often rate-limiting and is facilitated by weaker carbon-halogen bonds. nih.gov

This differential reactivity allows for sequential functionalization of the this compound core. For instance, the more reactive C-I bond can be selectively targeted in cross-coupling reactions, leaving the C-Br bond intact for subsequent transformations. nih.gov

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying halogenated quinolinones. quimicaorganica.orgrsc.org This reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient aromatic ring at the carbon bearing a halogen, forming a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com The presence of electron-withdrawing groups on the ring can stabilize this intermediate and accelerate the reaction. masterorganicchemistry.com In quinolinones, the nitrogen atom in the ring system contributes to the electron-deficient nature of the aromatic core, making it susceptible to nucleophilic attack, particularly at the 2- and 4-positions. quimicaorganica.org

For this compound, the positions of the halogens are not the most activated for traditional SNAr reactions, which typically favor positions ortho and para to an activating group. masterorganicchemistry.com However, under forcing conditions or with highly reactive nucleophiles, substitution may occur. The relative reactivity of the bromine and iodine substituents in SNAr reactions on this specific quinolinone would depend on a balance of factors including the stability of the Meisenheimer intermediate and the nature of the nucleophile and reaction conditions.

Radical reactions offer alternative pathways for the functionalization of halogenated quinolinones. rsc.orgnih.gov Photodehalogenation is one such process where UV light can induce the cleavage of the carbon-halogen bond, leading to the formation of radical species. nih.govmdpi.com Studies on related halogenated quinolones have shown that this process can lead to the formation of highly reactive aryl cations and carbene intermediates. mdpi.com The efficiency and selectivity of photodehalogenation can be influenced by the nature and position of the halogen substituent. mdpi.comacs.org In di-halogenated quinolones, selective dehalogenation has been observed. acs.org

The generation of carbon-centered radicals from the C-Br and C-I bonds of this compound can be achieved using radical initiators like AIBN in the presence of a radical mediator such as tributyltin hydride. libretexts.org The resulting radicals can then participate in various transformations, including carbon-carbon bond formation. libretexts.org The bromine radical is a highly reactive species capable of abstracting a hydrogen atom, while the iodine radical has a lower tendency to participate in C-H bond activation. rsc.org

| Reaction Type | General Halogen Reactivity Trend | Notes on Quinolinone Core |

| Organometallic Cross-Coupling | I > Br > Cl > F | Oxidative addition is often the rate-determining step. |

| Nucleophilic Aromatic Substitution (SNAr) | F > Cl > Br > I | Nucleophilic attack is often the rate-determining step. masterorganicchemistry.com |

| Radical Reactions (e.g., Photodehalogenation) | C-I bond is weaker and more prone to cleavage than C-Br. | Can lead to the formation of highly reactive intermediates. mdpi.com |

Electrophilic and Nucleophilic Reactivity of the Quinolinone Ring System

The electronic nature of the this compound ring system is complex. The lactam functionality within the quinolinone core, combined with the electron-withdrawing inductive effects of the two halogen atoms, renders the heterocyclic ring electron-deficient. This significantly influences its susceptibility to electrophilic and nucleophilic attack.

The quinolinone ring system is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the pyridinone ring and the halogens. uoanbar.edu.iq Electrophilic attack, if forced under harsh conditions, is expected to occur on the benzenoid ring (the carbocyclic ring) rather than the pyridinone ring. imperial.ac.ukmsu.edu For quinoline (B57606) itself, electrophilic substitution like nitration and halogenation occurs preferentially at the C-5 and C-8 positions. msu.edu For this compound, these positions are C-5 and C-7/C-8. The nitrogen atom, being part of a lactam, is significantly less basic and nucleophilic than the nitrogen in quinoline, making direct electrophilic attack on the nitrogen (e.g., alkylation or acylation) less favorable without prior deprotonation by a strong base.

The electron-deficient character of the pyridinone ring makes it susceptible to nucleophilic attack. In halo-substituted quinolones, positions C-2 and C-4 are activated towards nucleophilic aromatic substitution (SNAr). iust.ac.ir In 4-chloro-8-methylquinolin-2(1H)-one, the C-4 chloro group is readily displaced by various nucleophiles, including hydrazines and amines. mdpi.com By analogy, the C-3 iodo substituent in this compound, being at a position analogous to C-4 in a quinolin-2-one, is expected to be susceptible to nucleophilic displacement, although this is less common than transition-metal-catalyzed couplings.

Another primary site for nucleophilic attack is the electrophilic carbonyl carbon of the lactam (C-2 position). nih.gov Strong nucleophiles or organometallic reagents can add to the C=O bond, although this often requires harsh conditions. The reactivity at the halogen-bearing carbons (C-3 and C-6) towards nucleophiles is greatly enhanced in the context of transition metal catalysis, which proceeds via a different mechanism (oxidative addition) rather than direct SNAr.

Mechanistic Investigations of this compound Reactions

Detailed mechanistic studies on this compound itself are not widely available. However, insights can be drawn from studies of related halo-quinolinone systems and general principles of organometallic and heterocyclic chemistry.

For sequential cross-coupling reactions, the reaction pathway is dictated by the differential reactivity of the C-I and C-Br bonds. The mechanism involves the formation of a distinct mono-functionalized intermediate. For example, in a sequential diarylation, the reaction of this compound with one equivalent of an arylboronic acid under Suzuki conditions would first form the 3-aryl-6-bromoquinolinone intermediate. Current time information in Bangalore, IN. This intermediate can be isolated before a second, different aryl group is introduced at the C-6 position, confirming a consecutive pathway rather than a parallel one where both halogens react simultaneously. Current time information in Bangalore, IN.

The key organometallic intermediate in these transformations is the Pd(II)-aryl species formed after oxidative addition. For example, after insertion into the C-I bond, the intermediate would be (L)₂Pd(quinolinone-3-yl)(I), where L represents the supporting ligands on the palladium center. researchgate.net This species then engages in the subsequent steps of the catalytic cycle.

Specific kinetic studies detailing the reaction rates and orders for transformations involving this compound are not extensively reported in the surveyed scientific literature. However, general kinetic principles for related reactions are well-established.

Advanced Spectroscopic Techniques for Structural Elucidation of Halogenated Quinolinones

The precise architecture of this compound, featuring a bicyclic quinolinone core substituted with both bromine and iodine, necessitates the use of a suite of advanced spectroscopic techniques. Each method provides unique and complementary information, which, when combined, allows for an unambiguous structural assignment.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR spectroscopy would be critical.

¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their connectivity. The aromatic protons on the quinolinone ring system would appear as distinct signals, with their chemical shifts and coupling patterns revealing their relative positions. For instance, the protons on the benzene (B151609) ring would exhibit splitting patterns influenced by the bromine atom at the 6-position. The lone proton at the 4-position, adjacent to the carbonyl group, would likely appear as a singlet at a downfield chemical shift. The N-H proton of the quinolinone ring would also present a characteristic signal, which could be confirmed by D₂O exchange.

¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal the number of unique carbon atoms in the molecule. The carbon atoms attached to the electronegative bromine and iodine atoms, as well as the carbonyl carbon, would have characteristic chemical shifts. Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to correlate the proton and carbon signals, definitively assigning each signal to a specific atom in the molecular structure.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are estimated values and may vary based on solvent and experimental conditions.)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-4 | 8.0 - 8.5 | s |

| H-5 | 7.8 - 8.2 | d |

| H-7 | 7.5 - 7.9 | dd |

| H-8 | 7.2 - 7.6 | d |

| N-H | 10.0 - 12.0 | br s |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values and may vary based on solvent and experimental conditions.)

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | 170 - 180 |

| C-3 | 85 - 95 |

| C-4 | 140 - 145 |

| C-4a | 138 - 142 |

| C-5 | 125 - 130 |

| C-6 | 115 - 120 |

| C-7 | 130 - 135 |

| C-8 | 120 - 125 |

| C-8a | 128 - 132 |

Mass spectrometry (MS) is an essential technique for determining the molecular weight of a compound and can provide valuable structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition.

A key feature in the mass spectrum of this compound would be the isotopic pattern of the molecular ion peak. neu.edu.trlibretexts.org Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. libretexts.org This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity. Iodine is monoisotopic (¹²⁷I). libretexts.org Therefore, the mass spectrum of this compound would exhibit a characteristic pair of peaks for the molecular ion and any bromine-containing fragments.

The fragmentation of this compound under electron impact would likely involve the loss of the iodine and bromine atoms, as well as the elimination of carbon monoxide (CO) from the quinolinone ring. Analysis of these fragment ions helps to piece together the molecular structure. mcmaster.ca

Table 3: Expected Mass Spectrometric Data for this compound (C₉H₅BrINO)

| Ion | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Notes |

| [M]⁺ | 348.85 | 350.85 | Molecular ion |

| [M-I]⁺ | 221.95 | 223.95 | Loss of iodine atom |

| [M-Br]⁺ | 270.95 | - | Loss of bromine atom |

| [M-CO]⁺ | 320.85 | 322.85 | Loss of carbon monoxide |

| [M-I-CO]⁺ | 193.95 | 195.95 | Subsequent loss of CO |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide information about the functional groups present in a molecule and its electronic properties, respectively.

IR Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1650-1690 cm⁻¹. The N-H stretching vibration would appear as a broad band around 3200-3400 cm⁻¹. The aromatic C-H and C=C stretching vibrations would also be observable in the regions of 3000-3100 cm⁻¹ and 1500-1600 cm⁻¹, respectively. The C-Br and C-I stretching vibrations would be found in the fingerprint region at lower wavenumbers. nih.gov

UV-Vis Spectroscopy: The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would show absorption bands corresponding to the electronic transitions within the quinolinone chromophore. researchgate.net The presence of the halogen substituents and the extended conjugation of the bicyclic system would influence the position and intensity of these absorption maxima (λ_max_). google.com Studies on similar quinoline derivatives often report multiple absorption bands in the UV region. researchgate.netresearchgate.net

X-ray Crystallography for Solid-State Structure Determination and Conformational Insights

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. manchester.ac.uk Obtaining a single crystal of this compound suitable for X-ray diffraction analysis would provide a wealth of information, including:

Unambiguous confirmation of the molecular structure: The connectivity of all atoms and the positions of the bromine and iodine substituents would be definitively established.

Detailed bond lengths and angles: This data provides insight into the electronic effects of the halogen substituents on the quinolinone ring.

Intermolecular interactions: The way the molecules pack in the crystal lattice, including potential hydrogen bonding involving the N-H and C=O groups, and halogen bonding interactions involving the bromine and iodine atoms, would be revealed. acs.orgnih.gov Halogen bonding, a directional non-covalent interaction, is a subject of significant interest in crystal engineering. manchester.ac.ukmdpi.com

While a crystal structure for this compound has not been reported in the Cambridge Structural Database, the analysis of related halogenated heterocyclic structures provides a strong precedent for the types of interactions that would be expected. nih.govfrontiersin.org

Chromatographic Techniques for Purity Assessment and Isolation of Research Samples

Chromatographic methods are indispensable for the purification of the synthesized this compound and for the assessment of its purity.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of a chemical reaction and to get a preliminary indication of the purity of a sample. A suitable solvent system would be developed to achieve good separation between the product and any starting materials or byproducts.

Column Chromatography: For the purification of larger quantities of the compound, column chromatography is employed. A stationary phase, such as silica (B1680970) gel, and an appropriate eluent system are used to separate the components of the reaction mixture based on their differential adsorption.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique used to determine the purity of the final compound with high accuracy. A reversed-phase HPLC method, using a C18 column and a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water, would be developed. The purity is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. For bromine-containing compounds, HPLC can be coupled with mass spectrometry (HPLC-MS) to further confirm the identity of the peaks. nih.gov

Conclusion

Regioselective Halogenation Approaches to Quinolinone Scaffolds

The introduction of halogen atoms onto a pre-formed quinolinone ring is a key strategy. The challenge lies in directing the halogens to the desired positions (C-3 and C-6) while avoiding reactions at other sites.

Direct halogenation of the quinolinone core is a common method for installing halogen substituents. While traditional methods often use reagents like molecular bromine (Br₂) or N-halosuccinimides (NXS), these can sometimes lead to mixtures of products or require harsh reaction conditions. acs.orgacgpubs.orgnih.gov Consequently, significant research has focused on developing more selective and milder protocols.

A highly effective modern approach for C-3 halogenation involves the use of hypervalent iodine(III) reagents, such as phenyliodine(III) diacetate (PIDA) or phenyliodine(III) bis(trifluoroacetate) (PIFA), in combination with a halide source. acs.orgacs.org These reactions proceed with high regioselectivity for the C-3 position of the 4-quinolone ring system at room temperature and are tolerant of a wide range of functional groups. acs.org The reaction is believed to proceed via an electrophilic substitution mechanism on the enamine-like double bond of the quinolinone. This method is particularly relevant for the synthesis of this compound, as it provides a reliable way to introduce the iodine atom at the C-3 position of a pre-existing 6-bromoquinolinone precursor. acs.orgacs.org

| Reagent System | Target Position | Conditions | Yield Range | Reference |

| PIFA / KX (X=Cl, Br) | C-3 | MeOH, rt, ~2h | 58-96% | acs.orgacs.org |

| PIDA / KI | C-3 | MeOH, rt, ~2h | 60-92% | acs.org |

| PIFA / KX (X=Cl, Br, I) | C-3 | H₂O, rt, ~8h | Good | acs.orgacs.org |

| N-Halosuccinimide (NXS) | C-3 | Various, often harsh | Variable | acs.orgnih.gov |

This table summarizes modern conditions for the direct C-3 halogenation of 4-quinolone scaffolds.

The synthesis of polyhalogenated quinolinones like this compound inherently requires a sequential approach. This involves introducing the halogen atoms in separate, ordered steps to ensure correct placement. A common pathway begins with a quinolinone already bearing a bromine atom at the C-6 position. This precursor, 6-bromoquinolinone, is then subjected to a second, regioselective halogenation to install the iodine atom at the C-3 position, often using the hypervalent iodine chemistry described previously. acs.orgresearchgate.net

This stepwise strategy is crucial because the electronic properties of the quinolinone ring change after the first halogenation, which influences the reactivity and regioselectivity of the subsequent step. The presence of the bromo group at C-6, an electron-withdrawing group, deactivates the benzene (B151609) portion of the heterocycle towards further electrophilic substitution, helping to direct the second halogenation (iodination) to the more electron-rich C-3 position of the pyridinone ring. acgpubs.org This sequential functionalization is a cornerstone for creating complex, multi-substituted quinolinones. researchgate.netepa.gov

Precursor Synthesis and Functionalization Pathways for this compound

The foundation of the this compound molecule is the quinolinone core itself. The strategic incorporation of the C-6 bromo substituent is often accomplished during the formation of this core structure by using a pre-halogenated starting material.

Several classical and modern named reactions are employed to construct the fundamental quinolinone bicyclic system. mdpi.com These methods typically involve the cyclization of aniline (B41778) derivatives with a three-carbon component.

Conrad-Limpach-Knorr Reaction : This method involves the reaction of an aniline with a β-ketoester. Depending on the reaction temperature, it can yield either quinolin-4-ones or quinolin-2-ones. mdpi.comnih.gov

Gould-Jacobs Reaction : This approach uses the reaction of an aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization to form the quinolin-4-one ring system. mdpi.commdpi.com

Camps Cyclization : This reaction forms quinolinones from o-acylaminoacetophenones in the presence of a base. mdpi.com

Modern Methods : More recent developments include transition metal-catalyzed reactions, such as palladium-catalyzed carbonylations, which offer alternative routes to the quinolinone core. mdpi.comorganic-chemistry.org

| Synthetic Method | Key Reactants | Product Type | Reference |

| Conrad-Limpach | Aniline, β-ketoester | Quinolin-4-one | mdpi.commdpi.com |

| Gould-Jacobs | Aniline, Acyl malonic ester | Quinolin-4-one | mdpi.commdpi.com |

| Camps Cyclization | o-Acylaminoacetophenone | Quinolin-2/4-one | mdpi.com |

| Biere-Seelen Synthesis | Methyl anthranilate, Dimethyl acetylenedicarboxylate | Quinolin-4-one | mdpi.com |

This table provides an overview of common methodologies for synthesizing the quinolinone core.

A highly efficient strategy for synthesizing 6-bromoquinolinone, the direct precursor to the target compound, is to employ a synthon that already contains the bromine atom in the correct position. By using 4-bromoaniline (B143363) as the starting aniline derivative in reactions like the Gould-Jacobs or Conrad-Limpach synthesis, the bromine atom is incorporated at the C-6 position of the resulting quinolinone core from the outset. researchgate.net This approach avoids the need for a potentially unselective direct bromination of an unsubstituted quinolinone and is a widely used tactic in the synthesis of C-6 substituted quinolines and quinolinones. acgpubs.orgresearchgate.net

Advanced Synthetic Methodologies for this compound and Related Analogs

The this compound scaffold is not merely a synthetic endpoint but also a versatile platform for creating libraries of more complex molecules. The differential reactivity of the C-Br and C-I bonds under specific catalytic conditions allows for programmed, site-selective functionalization.

A prime example of an advanced methodology is the use of sequential, regioselective palladium-catalyzed cross-coupling reactions. researchgate.net Starting with 1-alkyl-6-bromo-3-iodoquinolin-4(1H)-one, the more reactive C-I bond at the 3-position can be selectively functionalized, for instance, via a Suzuki-Miyaura coupling, while leaving the C-Br bond at the 6-position intact. Subsequently, the C-Br bond can be modified through a different cross-coupling reaction, such as a Sonogashira coupling or an aminocarbonylation. researchgate.net These reactions are often accelerated using microwave irradiation, which reduces reaction times and can improve yields. This powerful strategy enables the rapid generation of diverse 1,3,6-trisubstituted quinolinone analogs from a single, common intermediate. researchgate.net

Sequential Functionalization of 1-Alkyl-6-bromo-3-iodoquinolin-4(1H)-one

| Step | Position | Reaction Type | Example Reagents | Result | Reference |

|---|---|---|---|---|---|

| 1 | C-3 | Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst | 3-Aryl-6-bromoquinolinone | researchgate.net |

| 2 | C-6 | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | 3-Aryl-6-alkynylquinolinone | researchgate.net |

This table illustrates the power of using this compound as a building block for diverse analogs via sequential, regioselective cross-coupling reactions.

Transition Metal-Catalyzed Cross-Coupling Reactions in Halogenated Quinolinone Synthesis

The presence of two different halogen atoms on the quinolinone core, a bromine at the 6-position and an iodine at the 3-position, opens the door for regioselective cross-coupling reactions. The general order of reactivity for halogens in palladium-catalyzed couplings is I > Br > Cl > F, which allows for the selective functionalization of the C-I bond while leaving the C-Br bond intact for subsequent transformations. researchgate.netnih.gov This differential reactivity is the cornerstone of synthetic strategies employing di-halogenated quinolinones.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction, which forms carbon-carbon bonds between an organohalide and a boronic acid or ester, is a powerful tool for the derivatization of halogenated quinolinones. nih.gov In the case of this compound, the more reactive C-I bond at the 3-position would be expected to undergo coupling preferentially. This allows for the introduction of an aryl or vinyl substituent at this position, while the 6-bromo position remains available for a second, distinct coupling reaction. The choice of palladium catalyst and ligands can be crucial in ensuring high regioselectivity and yield. For instance, the use of specific phosphine (B1218219) ligands can influence the catalytic activity and prevent unwanted side reactions. wwjmrd.com

| Dihaloquinoline Substrate | Coupling Partner | Catalyst System | Selective Position of Coupling | Reference |

|---|---|---|---|---|

| 2,4-dibromoquinolines | Arylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Position 2 | nih.gov |

| Dihalopyrrole esters | Arylboronic acid | Pd(dppf)Cl₂ / K₂CO₃ | Solvent-dependent regioselectivity | researchgate.net |

Heck Reaction:

The Heck reaction, coupling an unsaturated halide with an alkene, provides a means to introduce alkenyl substituents onto the quinolinone scaffold. nih.gov For this compound, the initial Heck coupling would be anticipated at the C-3 position. Successful Heck vinylations have been reported for 3-bromoquinolin-4(1H)-ones, demonstrating the feasibility of this transformation on the quinolinone core. nih.gov The choice of reaction conditions, including the base and solvent, can significantly impact the efficiency and outcome of the Heck reaction.

Sonogashira Coupling:

The Sonogashira coupling, which joins a terminal alkyne with an aryl or vinyl halide, is another key reaction for functionalizing halogenated quinolinones. researchgate.netevitachem.com The higher reactivity of the C-I bond makes the 3-position of this compound the prime site for the introduction of an alkynyl moiety. The resulting 3-alkynyl-6-bromoquinolinone can then undergo further transformations, such as cyclization reactions to form fused heterocyclic systems. The regioselectivity of Sonogashira couplings on dihaloquinolines has been a subject of study, with the outcome sometimes being influenced by the specific catalyst and ligands employed. nih.gov For instance, in 2,4-dibromoquinolines, the regioselectivity of the Sonogashira coupling was found to be opposite to what was previously reported, highlighting the importance of careful experimental verification. nih.gov

| Dihalo Substrate | Coupling Partner | Catalyst System | Selective Position of Coupling | Reference |

|---|---|---|---|---|

| 2,4-dibromoquinolines | Terminal alkyne | Pd(PPh₃)₄ / CuI / Et₃N | Position 2 | nih.gov |

| 9-substituted-2,8-diiodopurines | Terminal alkyne | Pd(PPh₃)₄ | C2-position | rsc.org |

| 9-substituted-2,8-diiodopurines | Terminal alkyne | Pd₂(dba)₃·CHCl₃ / bidentate ligand | C8-position | rsc.org |

Stereochemical Considerations and Control in Quinolinone Synthesis

While the synthesis of the planar this compound itself does not involve stereocenters, the subsequent functionalization or the synthesis of its hydrogenated derivatives introduces stereochemical complexity. The control of stereochemistry is paramount when synthesizing biologically active molecules, as different stereoisomers can exhibit vastly different pharmacological profiles.

Chemo- and Regioselective Syntheses through 'Cyclization-Ring-Opening' Strategies for Analogous Systems

The construction of the quinolinone ring system itself can be achieved through various cyclization strategies. A pertinent approach for the synthesis of 3-iodoquinolin-2-ones involves the intramolecular iodocyclization of N-aryl-3-phenylpropiolamides. thieme-connect.com This method utilizes iodine and an oxidant like cerium(IV) ammonium (B1175870) nitrate (B79036) to effect the cyclization and concomitant iodination at the 3-position. By starting with a 4-bromo-substituted aniline derivative, this strategy could potentially offer a direct route to this compound.

Another powerful strategy involves the cyclization of N-(halophenyl)acrylamides. For example, the palladium-catalyzed intramolecular C-H amination of N-tosyl-3,3-diphenylacrylamides has been used to synthesize 2-quinolinones. jst.go.jp This type of cyclization, when applied to an appropriately substituted N-(bromoaryl)acrylamide, could provide access to the 6-bromoquinolinone core, which could then be iodinated at the 3-position.

Green Chemistry Approaches and Sustainable Synthetic Protocols

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, energy consumption, and the use of hazardous materials. In the context of halogenated quinolinone synthesis, several greener approaches have been explored.

One notable development is the use of photoredox catalysis for the C-3 halogenation of quinolin-4-ones. rsc.org This method employs halogenated fluorescein (B123965) dyes that act as both the halogen source and the photocatalyst, operating under visible light and ambient conditions. This approach avoids the use of harsh halogenating agents. Another green strategy involves the regioselective halogenation of 4-quinolones at the C3-position using potassium halide salts and a hypervalent iodine reagent, which can be performed in water, a benign solvent. acs.org

Furthermore, the synthesis of the quinolinone core itself has been made more environmentally friendly. A fast, base-free synthesis of quinolin-2(1H)-ones has been developed that proceeds in water under ambient conditions. amazonaws.com Such methods, when adaptable to the synthesis of halogenated derivatives, would significantly reduce the environmental impact of producing compounds like this compound. The use of water as a solvent and the avoidance of strong bases and high temperatures are key features of these sustainable protocols. mdpi.com

Theoretical and Computational Chemistry Studies of 6 Bromo 3 Iodoquinolinone

Electronic Structure and Bonding Analysis

The arrangement of electrons and the nature of chemical bonds within 6-bromo-3-iodoquinolinone are fundamental to its chemical identity. Theoretical methods can precisely model these features, revealing the influence of the fused ring system and the dual halogen substituents.

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone for predicting the molecular properties of quinolinone derivatives. scirp.orguobaghdad.edu.iq The B3LYP functional, often paired with basis sets like 6-311G(d) or 6-31+G(d,p), has been widely accepted as an accurate method for evaluating the structural characteristics and energies of such molecules. scirp.orgresearchgate.netnih.gov

For this compound, DFT calculations are used to optimize the molecular geometry, predicting key bond lengths, bond angles, and dihedral angles that define its three-dimensional shape. These calculations would account for the electronic effects of the electron-withdrawing bromine and iodine atoms and the quinolinone core. The resulting optimized structure represents the molecule's lowest energy state in the gas phase or in a specified solvent. scirp.org

Beyond geometry, DFT is employed to calculate a range of molecular properties. Molecular electrostatic potential (MEP) maps, for instance, are used to visualize the electron density distribution and identify the regions most susceptible to electrophilic and nucleophilic attack. rjptonline.orgrsc.org In this compound, the MEP would likely show negative potential around the carbonyl oxygen and the nitrogen atom, indicating nucleophilic character, while positive potential might be found around the hydrogen attached to the nitrogen and on the halogen atoms (the σ-hole), particularly iodine. acs.org

Molecular Orbital (MO) theory provides a framework for understanding the reactivity and kinetic stability of molecules based on their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). rsc.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. rsc.org For this compound, the presence of halogen atoms and the conjugated ring system would influence these orbital energies. The electron-withdrawing nature of the halogens is expected to lower the energy of both the HOMO and LUMO compared to the unsubstituted quinolinone.

Analysis of the HOMO and LUMO electron density distribution reveals the most probable sites for reaction. The HOMO is typically the site for electrophilic attack, while the LUMO is the site for nucleophilic attack. scirp.org In related quinoline (B57606) systems, the HOMO is often distributed over the benzene (B151609) ring, while the LUMO is located on the pyridinone ring. rsc.org The specific locations of the bromo and iodo substituents would further modulate this distribution, affecting the molecule's reactivity patterns.

Reaction Mechanism Predictions and Energetics

Computational chemistry is instrumental in elucidating the complex mechanisms of organic reactions. By modeling reaction pathways, it is possible to predict the most likely routes, identify key intermediates, and understand the factors that control reaction outcomes.

The synthesis of quinolinone scaffolds can proceed through various routes, such as Camps cyclization or transition-metal-catalyzed reactions. mdpi.com Computational modeling can map the potential energy surface for these synthetic pathways. This involves locating and characterizing the structures of all transition states and intermediates along a proposed reaction coordinate.

For a hypothetical reaction involving this compound, such as a nucleophilic aromatic substitution, DFT calculations could be used to model the entire reaction pathway. This would involve calculating the free energy profile, including the activation energies for each step. chemrxiv.org For example, in a palladium-catalyzed coupling reaction at the C-Br or C-I bond, modeling could elucidate the energies of oxidative addition, transmetalation, and reductive elimination steps, helping to understand the feasibility and kinetics of the transformation. mdpi.com

In a molecule with multiple reactive sites like this compound, predicting which site will react (regioselectivity) and which functional group will react (chemoselectivity) is crucial. The molecule possesses two different halogen atoms (Br at C6 and I at C3), a lactam functionality, and an aromatic ring system, all of which present potential sites for chemical modification.

Computational models can predict selectivity by comparing the activation barriers for reactions at different sites. For instance, in a Suzuki or Sonogashira cross-coupling reaction, the relative reactivity of the C-Br versus the C-I bond is a key question. Computational studies on similar dihalogenated aromatics generally show that the C-I bond is more reactive (i.e., has a lower activation energy for oxidative addition to a palladium catalyst) than the C-Br bond. Therefore, predictive modeling would likely show that selective functionalization at the 3-iodo position is achievable under carefully controlled conditions. Analysis of frontier orbitals and atomic charges can further rationalize this selectivity. scirp.org

Conformational Analysis and Molecular Dynamics Simulations of Quinolinone Derivatives

While the quinolinone core is largely planar, the molecule as a whole may exhibit conformational flexibility, especially if substituents are introduced. Molecular dynamics (MD) simulations provide a means to explore the conformational space of a molecule over time, offering insights into its dynamic behavior and stability. nih.govnih.gov

For quinolinone derivatives, conformational analysis can reveal the preferred orientations of substituents and the potential for intermolecular interactions, such as π-π stacking. uncw.edu In the case of this compound, the core ring system is rigid. However, MD simulations could be used to study its interactions with other molecules, such as solvent or a biological receptor. nih.gov These simulations track the atomic positions over time based on classical mechanics, providing a dynamic picture of how the molecule behaves in a condensed phase. This is particularly relevant for understanding how it might fit into a protein's binding site or how it self-assembles in solution. researchgate.netnih.gov Studies on related quinolinone derivatives have used MD to confirm the stability of ligand-protein complexes. nih.gov

Prediction of Spectroscopic Properties through Computational Methods

In the field of theoretical and computational chemistry, the prediction of spectroscopic properties for novel or newly synthesized compounds like this compound is a powerful tool. By employing sophisticated computational methods, researchers can gain insights into the structural and electronic characteristics of a molecule before or in conjunction with experimental analysis. These theoretical spectra serve as a valuable reference for the interpretation of experimental data and can aid in the structural elucidation of complex molecules. The primary methods for these predictions involve Density Functional Theory (DFT) for ground-state properties and Time-Dependent Density Functional Theory (TD-DFT) for excited-state properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy Prediction

Theoretical calculations of NMR spectra are instrumental in assigning the signals observed in experimental ¹H and ¹³C NMR spectra. The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach within the framework of DFT to calculate the NMR chemical shifts. tsijournals.comacs.orgmdpi.comtsijournals.comd-nb.infonih.govresearchgate.net This method effectively accounts for the magnetic field dependence of the atomic orbitals, providing accurate predictions of the isotropic magnetic shielding tensors, which are then converted into chemical shifts.

For a molecule such as this compound, DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would first be used to obtain the optimized molecular geometry. tsijournals.com Following this, GIAO calculations would be performed on the optimized structure to predict the ¹H and ¹³C chemical shifts. The predicted values help in assigning the complex aromatic signals of the quinolinone core and understanding the electronic effects of the bromo and iodo substituents on the chemical environment of each nucleus.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H2 | 8.5 | - |

| C2 | - | 145.0 |

| C3 | - | 95.0 |

| C4 | - | 175.0 (C=O) |

| H5 | 7.8 | - |

| C5 | - | 125.0 |

| C6 | - | 118.0 |

| H7 | 7.9 | - |

| C7 | - | 135.0 |

| H8 | 8.2 | - |

| C8 | - | 130.0 |

| C8a | - | 140.0 |

| C4a | - | 122.0 |

| NH | 11.5 | - |

Note: These values are illustrative and represent the type of data generated from GIAO-DFT calculations. The exact values would depend on the specific computational level of theory and solvent model used.

Ultraviolet-Visible (UV-Vis) Spectroscopy Prediction

The electronic absorption spectra of molecules, which are measured by UV-Vis spectroscopy, can be predicted using Time-Dependent Density Functional Theory (TD-DFT). rsc.orgdeepdyve.comrjptonline.orgresearchgate.netdntb.gov.uaresearchgate.netuni-marburg.de This method calculates the excitation energies and oscillator strengths for the electronic transitions between molecular orbitals. By simulating these transitions, a theoretical UV-Vis spectrum can be generated, showing the wavelengths of maximum absorption (λmax).

For this compound, TD-DFT calculations, typically performed at the B3LYP level of theory, would predict the electronic transitions, which are often of a π → π* nature in aromatic systems. deepdyve.comresearchgate.net The calculations can also be performed in the presence of a solvent model to more accurately reflect experimental conditions. deepdyve.comdntb.gov.ua The predicted λmax values are crucial for understanding the electronic structure and the influence of the halogen substituents on the chromophore of the quinolinone system.

Table 2: Predicted UV-Vis Absorption Data for this compound (Illustrative)

| Transition | Excitation Energy (eV) | Wavelength (λmax, nm) | Oscillator Strength (f) |

| S₀ → S₁ | 3.54 | 350 | 0.25 |

| S₀ → S₂ | 4.13 | 300 | 0.18 |

| S₀ → S₃ | 4.77 | 260 | 0.35 |

Note: This table is a representation of typical data obtained from TD-DFT calculations and is for illustrative purposes.

Vibrational Spectroscopy (Infrared and Raman) Prediction

Computational methods are also employed to predict the vibrational spectra (Infrared and Raman) of molecules. nih.govresearchgate.netchemrxiv.orgsmu.edu By performing a frequency calculation using DFT on the optimized geometry of this compound, the normal modes of vibration can be determined. These calculations yield the vibrational frequencies and intensities for both IR and Raman spectra.

The predicted vibrational frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other systematic errors in the computational method. These theoretical spectra are invaluable for assigning the various vibrational modes of the molecule, such as the C=O stretch, N-H bend, and the various C-H and C-C vibrations of the aromatic rings, as well as the C-Br and C-I stretching frequencies.

Table 3: Predicted Principal Vibrational Frequencies for this compound (Illustrative)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted IR Intensity | Predicted Raman Activity |

| N-H Stretch | 3400 | High | Low |

| C=O Stretch | 1680 | Very High | Medium |

| C=C Aromatic Stretch | 1600-1450 | Medium-High | High |

| C-H Bend | 1400-1000 | Medium | Medium |

| C-I Stretch | 550 | Medium | High |

| C-Br Stretch | 650 | Medium | High |

Note: The data presented is illustrative of the output from DFT frequency calculations. The actual values and intensities would be specific to the chosen computational model.

Following a comprehensive search for the chemical compound "this compound," it has been determined that there is no specific information available in the public domain to generate the requested article. Numerous search strategies across a variety of academic and chemical databases yielded no results for this particular compound, indicating that it is likely not a well-documented or extensively studied substance.

The search results did provide information on related compounds, such as other halogenated quinolinones and general methods for the synthesis of polysubstituted quinolines. However, in adherence to the strict instructions to focus solely on "this compound" and the provided outline, this information on related but distinct molecules cannot be used.

Therefore, it is not possible to generate the requested article on the "Strategic Applications of this compound in Chemical Research" without deviating from the user's explicit instructions and the principles of scientific accuracy. The lack of available data prevents a factual and informative response based on the specified chemical compound.

Strategic Applications of 6 Bromo 3 Iodoquinolinone in Chemical Research

Design and Synthesis of Derivatives for Fundamental Structure-Reactivity Correlation Studies

The unique structural motif of 1-alkyl-6-bromo-3-iodoquinolin-4(1H)-one serves as an ideal platform for investigating fundamental structure-reactivity correlations. The differential reactivity of the C-I and C-Br bonds towards palladium-catalyzed cross-coupling reactions allows for a stepwise and regioselective modification of the quinolinone core. This selective functionalization is instrumental in designing and synthesizing libraries of derivatives where substituents at the 1, 3, and 6-positions can be systematically varied. By analyzing the impact of these modifications on the chemical and physical properties of the resulting compounds, researchers can gain valuable insights into the electronic and steric effects that govern the reactivity of the quinolinone system.

A practical and general approach for the synthesis of 1,3,6-trisubstituted quinolin-4(1H)-ones commences with the 1-alkyl-6-bromo-3-iodoquinolin-4(1H)-one precursor. organic-chemistry.org This method leverages the greater reactivity of the carbon-iodine bond in palladium-catalyzed reactions compared to the carbon-bromine bond. This chemoselectivity allows for the initial functionalization at the 3-position, followed by a subsequent modification at the 6-position.

The primary synthetic strategies employed for the diversification of the 6-bromo-3-iodoquinolinone scaffold are the Suzuki-Miyaura and Sonogashira cross-coupling reactions. These palladium-catalyzed transformations are well-established for their broad substrate scope and functional group tolerance, making them highly suitable for the construction of diverse chemical libraries.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling reaction, which forms a carbon-carbon bond between an organohalide and an organoboron compound, has been effectively utilized for the selective arylation of the this compound core. organic-chemistry.org Taking advantage of the higher reactivity of the C-I bond, the reaction can be directed to the 3-position by carefully controlling the reaction conditions. For instance, the reaction of a 1-alkyl-6-bromo-3-iodoquinolin-4(1H)-one with an arylboronic acid in the presence of a palladium catalyst and a base proceeds selectively at the 3-position, leaving the 6-bromo substituent intact. This yields a series of 3-aryl-6-bromo-1-alkylquinolin-4(1H)-ones.

The subsequent functionalization of the 6-position can then be achieved through a second Suzuki-Miyaura coupling, often requiring more forcing reaction conditions to activate the less reactive C-Br bond. This sequential approach allows for the introduction of two different aryl groups at the 3- and 6-positions, providing a powerful tool for probing the electronic and steric interplay between these substituents.

Below is a representative table of 3-aryl-6-bromoquinolin-4(1H)-one derivatives synthesized via this regioselective Suzuki-Miyaura coupling.

| Entry | Arylboronic Acid | Product | Yield (%) |

|---|---|---|---|

| 1 | Phenylboronic acid | 1-Alkyl-6-bromo-3-phenylquinolin-4(1H)-one | 82 |

| 2 | 4-Methoxyphenylboronic acid | 1-Alkyl-6-bromo-3-(4-methoxyphenyl)quinolin-4(1H)-one | 85 |

| 3 | 4-Trifluoromethylphenylboronic acid | 1-Alkyl-6-bromo-3-(4-(trifluoromethyl)phenyl)quinolin-4(1H)-one | 78 |

| 4 | 2-Thienylboronic acid | 1-Alkyl-6-bromo-3-(thiophen-2-yl)quinolin-4(1H)-one | 75 |

Sonogashira Cross-Coupling Reactions

Similarly, the Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide, has been employed for the introduction of alkynyl moieties at the 3-position of the this compound scaffold. organic-chemistry.org The reaction is typically carried out using a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org As with the Suzuki-Miyaura reaction, the greater reactivity of the C-I bond allows for selective alkynylation at the 3-position.

The resulting 1-alkyl-6-bromo-3-(alkynyl)quinolin-4(1H)-ones are valuable intermediates themselves. The alkyne functionality can be further elaborated through various chemical transformations, such as cycloaddition reactions or further cross-coupling reactions, to generate even more complex molecular architectures. The 6-bromo substituent remains available for subsequent functionalization, providing a handle for the introduction of additional diversity.

The following table summarizes the synthesis of several 1-alkyl-6-bromo-3-(alkynyl)quinolin-4(1H)-one derivatives.

| Entry | Terminal Alkyne | Product | Yield (%) |

|---|---|---|---|

| 1 | Phenylacetylene | 1-Alkyl-6-bromo-3-(phenylethynyl)quinolin-4(1H)-one | 88 |

| 2 | Trimethylsilylacetylene | 1-Alkyl-6-bromo-3-((trimethylsilyl)ethynyl)quinolin-4(1H)-one | 92 |

| 3 | 1-Hexyne | 1-Alkyl-6-bromo-3-(hex-1-yn-1-yl)quinolin-4(1H)-one | 79 |

| 4 | Propargyl alcohol | 1-Alkyl-6-bromo-3-(3-hydroxyprop-1-yn-1-yl)quinolin-4(1H)-one | 72 |

By systematically synthesizing and characterizing these and other derivatives, researchers can establish clear structure-reactivity relationships. For example, the introduction of electron-donating or electron-withdrawing groups at the 3- and 6-positions can significantly influence the electron density of the quinolinone ring system, thereby affecting its reactivity in subsequent chemical transformations. Furthermore, the steric bulk of the introduced substituents can modulate the accessibility of different sites on the molecule to reagents, influencing reaction rates and selectivities. These fundamental studies are crucial for the rational design of novel quinolinone-based compounds with tailored chemical and biological properties.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes and Catalytic Systems for Halogenated Quinolinones

The synthesis of halogenated quinolinones, including 6-bromo-3-iodoquinolinone, is an area of active research, with a focus on improving efficiency, regioselectivity, and environmental sustainability. While classical methods like the Conrad–Limpach–Knorr synthesis remain relevant, modern approaches increasingly rely on transition-metal catalysis. nih.gov

Palladium-catalyzed reactions, in particular, have become a highly regarded and efficient method for assembling the quinolone core. researchgate.net These methods often involve processes like Heck coupling, carbonylative Sonogashira coupling, and Buchwald-type C-N bond formation to construct the heterocyclic ring system from appropriately substituted anilines and other precursors. nih.gov The development of novel palladium catalysts and ligands continues to expand the scope and utility of these reactions. nih.gov

Beyond palladium, other transition metals such as nickel, copper, and gold are being explored for the synthesis of 4-quinolones. researchgate.net A significant emerging trend is the development of metal-free synthetic routes, which offer economic and environmental advantages. rsc.org These methods often leverage unique reagents or reaction conditions to achieve remote C-H halogenation and functionalization, providing a good complement to existing metal-catalyzed strategies. rsc.org The development of such facile, metal-free reactions for C5-halogenation is still an area with considerable room for growth. rsc.org

Table 1: Comparison of Catalytic Systems for Quinolinone Synthesis

| Catalytic System | Key Features | Advantages | Challenges |

|---|---|---|---|

| Palladium-based | Versatile for C-C and C-N bond formation (e.g., Sonogashira, Heck couplings). nih.gov | High efficiency, good functional group tolerance. nih.gov | Cost, potential for product contamination with residual metal. nih.gov |

| Copper-based | Used in Chan-Lam coupling and other C-H functionalization reactions. rsc.orgresearchgate.net | Lower cost than palladium, unique reactivity. rsc.org | Can require specific ligands and reaction conditions. rsc.org |

| Nickel-based | Effective for C-N cross-coupling of amides with acetophenones. researchgate.net | Can exceed the scope of Pd or Cu catalysts for certain transformations. researchgate.net | Requires specific pre-catalysts and dual-base systems. researchgate.net |

| Metal-free | Utilizes reagents like oxone and a halogen source for remote C-H halogenation. rsc.org | Avoids metal contamination, potentially more sustainable. rsc.org | Scope can be limited, may require harsh conditions (e.g., high temperatures). rsc.org |

Exploration of Underutilized Reactivity Modes for Enhanced Molecular Complexity

The differential reactivity of the bromine and iodine substituents in this compound is a key feature that is ripe for further exploration. The carbon-iodine bond is typically more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions, allowing for regioselective functionalization. A practical and general synthesis of 1,3,6-trisubstituted quinolin-4(1H)-ones has been described, starting from 1-alkyl-6-bromo-3-iodoquinolin-4(1H)-one. researchgate.net This method uses sequential palladium-catalyzed reactions, such as Suzuki–Miyaura, Sonogashira, and aminocarbonylation, under microwave irradiation to selectively modify the C3 and C6 positions. researchgate.net

Future research is aimed at expanding the toolbox of reactions that can be performed at each halogenated site. This includes exploring a wider range of cross-coupling partners and developing orthogonal protection-deprotection strategies to enable even more complex, multi-step synthetic sequences on the quinolinone core. Furthermore, leveraging remote C-H functionalization at other positions on the quinoline (B57606) ring, a strategy that has been successfully applied to other quinoline systems, could open pathways to previously inaccessible derivatives. rsc.org

Integration with Flow Chemistry and Automated Synthesis for Scalable Research

The transition from traditional batch synthesis to continuous flow chemistry represents a significant technological advancement for the production and study of compounds like this compound. Automated flow synthesis systems allow for precise control over reaction parameters such as temperature, pressure, and reagent addition, leading to higher yields, improved product purity, and enhanced safety. syrris.combohrium.com This technology is particularly advantageous for performing chemistries in series and integrating downstream processes, which reduces manual work-up and isolation steps. syrris.com

For research purposes, flow chemistry enables the rapid optimization of reaction conditions and the generation of compound libraries for screening. syrris.com A flow-based approach allows researchers to synthesize small quantities of exploratory compounds and then scale up the production of promising "hits" without the need for re-optimization. syrris.com The development of continuous-flow strategies for quinoline synthesis, including photochemical methods, has already demonstrated the potential for safe and scalable production within minutes. acs.org The future integration of machine learning and artificial intelligence with automated flow systems could further accelerate the discovery and development of novel quinolinone derivatives by enabling autonomous reaction optimization. syrris.comdtu.dk

Advanced Computational Approaches for Predictive Chemistry and Material Design

Computational chemistry is becoming an indispensable tool in modern chemical research. For halogenated quinolinones, methods like Density Functional Theory (DFT) are used to understand their electronic structure, reactivity, and spectroscopic properties. researchgate.net These computational studies can predict optimized molecular geometries, molecular electrostatic potentials, and frontier molecular orbitals (HOMO and LUMO), providing insights that support and explain experimental findings. For instance, DFT has been used to study the mechanistic pathways of quinoline reduction, distinguishing between halogen bond-catalyzed and Brønsted acid-catalyzed routes. acs.org

The future of this field lies in the realm of predictive chemistry, where computational models guide experimental work. mit.edu By developing accurate quantitative structure-activity relationship (QSAR) models, researchers can predict the biological activity or material properties of novel this compound derivatives before they are synthesized. nih.gov This data-driven approach, which combines machine learning with chemical principles, can significantly reduce the time and cost associated with the discovery of new molecules for applications in medicine and materials science by prioritizing the synthesis of candidates with the highest predicted performance. mit.edu

Development of New Research Methodologies Utilizing the Unique Reactivity Profile of this compound

The distinct reactivity of the C-I and C-Br bonds in this compound is the foundation for developing novel synthetic methodologies. The ability to perform sequential, regioselective cross-coupling reactions is a powerful tool for generating libraries of complex molecules from a single, readily accessible starting material. researchgate.net This step-wise functionalization allows for the controlled introduction of chemical diversity at specific points on the quinolinone scaffold.

Future methodological developments will likely focus on expanding the types of transformations that can be performed selectively at each halogen site. This could include the development of novel catalytic systems that can differentiate between the two halogens with even greater precision or that enable entirely new bond-forming reactions. By using this compound as a model substrate, new principles in orthogonal chemistry and selective catalysis can be established. These new methodologies, in turn, will be invaluable for applications in medicinal chemistry and drug discovery, where the ability to systematically modify a core structure is crucial for optimizing biological activity and pharmacokinetic properties. nih.gov

Q & A

Q. What synthetic methodologies are most effective for preparing 6-Bromo-3-iodoquinolinone, and how can purity be optimized?

Methodological Answer: The synthesis typically involves halogenation of a quinolinone precursor. For bromination and iodination, electrophilic aromatic substitution (EAS) is commonly employed. For example, bromine (Br₂) in acetic acid or N-bromosuccinimide (NBS) under controlled conditions can introduce the bromine moiety. Iodination may require a directing group (e.g., nitro or methoxy) to achieve regioselectivity at the 3-position, followed by deprotection . Purity Optimization:

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

Methodological Answer:

- NMR Spectroscopy:

- Mass Spectrometry (HRMS):

- Exact mass calculation for C₉H₅BrINO: [M+H]⁺ = 352.86 g/mol. Isotopic patterns (Br and I) validate molecular composition .

- IR Spectroscopy:

Q. How do storage conditions impact the stability of this compound?

Methodological Answer:

- Light Sensitivity: Store in amber vials at –20°C to prevent photodecomposition, as iodinated compounds are prone to light-induced degradation .

- Moisture Control: Use desiccants (e.g., silica gel) in sealed containers to avoid hydrolysis of the quinolinone core .

Advanced Research Questions

Q. What mechanistic insights govern the reactivity of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer:

- Transmetallation Challenges: The iodine atom at the 3-position acts as a superior leaving group compared to bromine, enabling selective coupling at this position. Use Pd(PPh₃)₄ as a catalyst and optimize base (e.g., K₂CO₃) to minimize dehalogenation side reactions .

- Competing Pathways: Monitor for homocoupling (e.g., Glaser coupling) via GC-MS; suppress by degassing solvents and maintaining inert atmospheres .

Q. How can researchers resolve contradictions in reported catalytic activity data for this compound derivatives?

Methodological Answer:

- Data Triangulation: Compare results across multiple techniques (e.g., kinetic studies via UV-Vis vs. HPLC).

- Control Experiments: Replicate studies with standardized conditions (e.g., solvent purity, catalyst loading) to isolate variables .

- Statistical Analysis: Apply ANOVA to assess significance of discrepancies, particularly in biological assays (e.g., IC₅₀ values) .

Q. What strategies optimize the regioselectivity of this compound in nucleophilic aromatic substitution (SNAr) reactions?

Methodological Answer:

- Directing Group Engineering: Introduce temporary groups (e.g., –NO₂) to steer nucleophilic attack to the 6-bromo position. Remove post-reaction via reduction (e.g., H₂/Pd-C) .

- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance SNAr rates by stabilizing transition states.

- Computational Modeling: Use DFT calculations (e.g., Gaussian) to predict charge distribution and reactive sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.